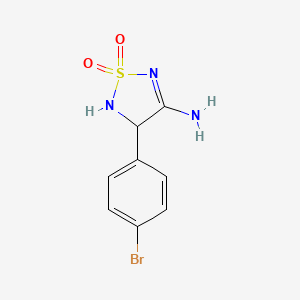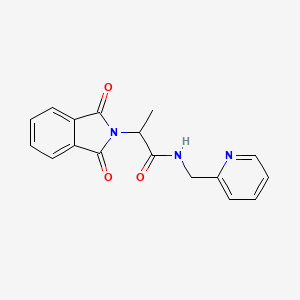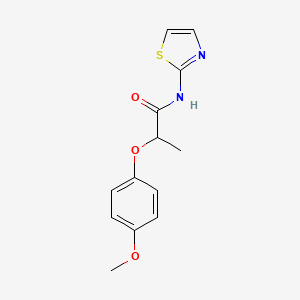
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of research, including biochemistry, pharmacology, and molecular biology.
作用機序
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide binds to the ATP-binding site of GSK-3 and inhibits its activity. GSK-3 is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, apoptosis, and gene expression. Inhibition of GSK-3 by 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages for lab experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, including its potential off-target effects, its short half-life, and its poor solubility in aqueous solutions.
将来の方向性
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has shown promising results in various preclinical studies, but further research is needed to fully understand its therapeutic potential. Some future directions for 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide research include:
1. Investigating the role of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Developing novel 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide analogs with improved pharmacokinetic properties and selectivity for GSK-3 inhibition.
3. Studying the potential use of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other drugs for the treatment of cancer and other diseases.
4. Investigating the role of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in stem cell biology and regenerative medicine.
5. Developing new methods for the delivery of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide to improve its bioavailability and therapeutic efficacy.
In conclusion, 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to inhibit GSK-3 has led to its widespread use in various fields of research, including biochemistry, pharmacology, and molecular biology. Further research is needed to fully understand its therapeutic potential and develop new analogs with improved properties.
合成法
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 4-bromobenzaldehyde, which is then reacted with thiosemicarbazide to form 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine. Finally, the compound is oxidized using hydrogen peroxide to obtain 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. This synthesis method has been optimized to produce high yields of pure 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.
科学的研究の応用
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been extensively used in scientific research due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo studies. It has also been used to study the role of GSK-3 in various diseases, including Alzheimer's disease, diabetes, and cancer.
特性
IUPAC Name |
3-(4-bromophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2S/c9-6-3-1-5(2-4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOUZNCBMFVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=NS(=O)(=O)N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)
![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)


![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)